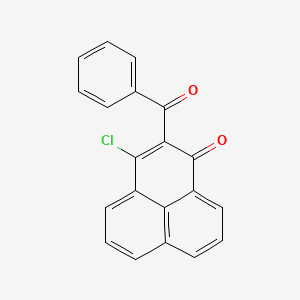

2-benzoyl-3-chloro-1H-phenalen-1-one

Description

Historical Context and Evolution of Phenalenone Research

The parent compound, 1H-phenalen-1-one, also known as perinaphthenone, is a polycyclic aromatic hydrocarbon with a distinctive ketone group. nih.gov Its core structure is found in various natural products within plants and fungi, where these compounds are believed to function as phytoalexins, contributing to the organism's defense mechanisms against external threats. nih.gov

Initial research focused on the isolation and characterization of these natural phenalenones. However, the evolution of this research field has been marked by a significant shift towards synthetic derivatives. A key discovery that propelled phenalenone research forward was the recognition of 1H-phenalen-1-one as a highly efficient Type II photosensitizer. nih.gov Upon irradiation with light, it can produce singlet oxygen with a near-unity quantum yield. nih.gov This property has made the phenalenone skeleton a subject of intense study for applications in photodynamic therapy, where it can be used to target and destroy cancer cells, bacteria, and fungi. nih.gov Modern research efforts are largely directed at synthesizing novel phenalenone derivatives with tailored photophysical and biological properties, often by introducing various functional groups to the core structure to enhance efficacy and target specificity. nih.gov

Significance of Aromatic Ketones in Molecular Design

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. This structural feature imparts unique chemical and physical properties that make them exceptionally valuable in molecular design. The carbonyl group is a key functional group in organic chemistry, and its conjunction with an aromatic system leads to compounds that are crucial intermediates in the synthesis of a wide array of chemicals, materials, and pharmaceuticals. acs.org

The versatility and reactivity of aromatic ketones allow them to serve as building blocks for more complex molecules. They are fundamental in the production of dyes, fragrances, and advanced polymers. In medicinal chemistry and drug design, the ketone group is a common feature in numerous pharmaceuticals, including anti-inflammatory agents and anticancer drugs. nih.gov The presence of an aromatic ketone can significantly influence a drug's pharmacological properties, such as its binding affinity to biological targets, potency, and metabolic stability. nih.gov The systematic design of ketone derivatives of aromatic molecules is an active area of research for applications ranging from therapeutics to materials science, such as in the development of electrode materials for rechargeable lithium-ion batteries.

Academic Importance and Research Directions for 2-benzoyl-3-chloro-1H-phenalen-1-one

A comprehensive search of available scientific literature and chemical databases did not yield specific research findings, detailed synthesis protocols, or dedicated studies for the compound This compound . This suggests that this specific derivative may be a novel compound that has not yet been synthesized or has not been the subject of published academic research.

Hypothetically, research on this molecule would likely explore the combined electronic and steric effects of the chloro and benzoyl substituents on the photophysical properties of the phenalenone core. Key research questions might include:

Synthesis: Developing a regioselective synthesis to introduce the benzoyl group at the C2 position and the chloro group at the C3 position of the 1H-phenalen-1-one skeleton.

Photophysical Properties: Investigating how these electron-withdrawing groups affect the absorption and emission spectra, and particularly, the singlet oxygen quantum yield, which is a hallmark of the parent compound.

Reactivity: Studying the reactivity of the substituted phenalenone ring, including its potential for further functionalization or its stability under various conditions.

Potential Applications: Exploring its utility as a photosensitizer, a building block for more complex materials, or as a potential bioactive agent, based on the properties discovered.

Given the absence of specific data, no detailed research findings or data tables can be provided for this compound at this time.

Structure

3D Structure

Properties

CAS No. |

214597-35-0 |

|---|---|

Molecular Formula |

C20H11ClO2 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-benzoyl-3-chlorophenalen-1-one |

InChI |

InChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H |

InChI Key |

CUTDPQUHPIJCNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of 2 Benzoyl 3 Chloro 1h Phenalen 1 One Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

A ¹H NMR spectrum of 2-benzoyl-3-chloro-1H-phenalen-1-one would be expected to show distinct signals for the aromatic protons on both the phenalenone and benzoyl moieties. The protons on the phenalenone ring system would likely appear as a series of doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants (J-values) providing information about their connectivity. The protons of the benzoyl group would also resonate in the aromatic region, with their signals potentially overlapping with those of the phenalenone system.

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include the two carbonyl carbons (one from the phenalenone ketone and one from the benzoyl ketone), which would be expected at highly deshielded chemical shifts (likely in the δ 180-200 ppm range). The numerous sp²-hybridized carbons of the aromatic rings would appear in the δ 120-150 ppm region. The carbon atom bearing the chlorine (C-3) would also have a characteristic chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenalenone and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzoyl group to the C-2 position of the phenalenone ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be useful in determining the preferred conformation of the benzoyl group relative to the phenalenone plane.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula (C₂₀H₁₁ClO₂), confirming the presence of chlorine and providing a high degree of confidence in the molecular identity. The fragmentation pattern observed in the mass spectrum could also offer structural clues.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations would include:

Strong C=O stretching frequencies for the two ketone groups, likely appearing in the range of 1640-1700 cm⁻¹. The conjugation with the aromatic systems would influence their exact positions.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.

A C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ region.

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction) for Solid-State Structure

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the planarity of the phenalenone system and the orientation of the benzoyl substituent. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as π-π stacking or halogen bonding.

Electronic Structure and Photophysical Investigations of 2 Benzoyl 3 Chloro 1h Phenalen 1 One

Reactivity and Reaction Mechanisms of 2 Benzoyl 3 Chloro 1h Phenalen 1 One

Electrophilic Aromatic Substitution Reactions on the Phenalenone Core

The phenalenone core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of such reactions on 2-benzoyl-3-chloro-1H-phenalen-1-one would be influenced by the directing effects of the existing substituents. The ketone carbonyl group and the benzoyl group are deactivating, electron-withdrawing groups, which will direct incoming electrophiles to the meta positions relative to their points of attachment. Conversely, the chloro group is a deactivating but ortho-, para-directing substituent.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Predicted Directing Effect |

| Ketone | 1 | Electron-withdrawing | Meta-directing |

| Benzoyl | 2 | Electron-withdrawing | Meta-directing |

| Chloro | 3 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho-, Para-directing |

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the 3-position is attached to a sp²-hybridized carbon of an electron-deficient ring system, due to the presence of the adjacent ketone group. This electronic environment makes the carbon atom susceptible to nucleophilic attack, potentially leading to a nucleophilic aromatic substitution (SNAAr) reaction. The viability of this reaction would depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, amides, or thiolates, would be required to displace the chloride.

The mechanism would likely proceed through a Meisenheimer-like intermediate, where the negative charge from the incoming nucleophile is delocalized across the electron-withdrawing phenalenone system.

Reactions Involving the Ketone Carbonyl Group (e.g., Nucleophilic Addition)

The two ketone carbonyl groups, one on the phenalenone core and the other in the benzoyl substituent, are electrophilic centers and can undergo nucleophilic addition reactions. The reactivity of these two carbonyls would likely differ. The ketone on the phenalenone ring is part of a conjugated system, which may influence its reactivity compared to the benzoyl ketone.

Typical nucleophilic addition reactions could include:

Reduction: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohols.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Redox Chemistry and Radical Formation Processes

Phenalenone and its derivatives are known for their rich redox chemistry and their ability to form stable radical species. The extended π-system of the phenalenone core can readily accommodate the delocalization of an unpaired electron.

Reduction of this compound, for instance, through chemical or electrochemical means, could lead to the formation of a radical anion. Subsequent loss of a chloride ion could then generate a neutral phenalenyl radical.

Stability and Reactivity of Phenalenyl Radical Species

The corresponding phenalenyl radical derived from this compound would be a neutral, open-shell species. The stability of this radical would be influenced by the benzoyl and chloro substituents. While computational studies on unsubstituted phenalenyl radicals have provided insights into their stability, the specific effects of these substituents would require dedicated theoretical and experimental investigation. The benzoyl group, through resonance, could contribute to the delocalization and stabilization of the unpaired electron.

Mechanistic Pathways of Key Transformations (e.g., Proton-Coupled Electron Transfer)

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are transferred in a concerted or stepwise manner. wikipedia.org In the context of the redox chemistry of this compound, PCET pathways could be significant, particularly in processes involving changes in both oxidation state and protonation state. For example, the reduction of the ketone groups to alcohols often involves the transfer of both electrons and protons. The specific mechanism, whether concerted or stepwise, would depend on the reaction conditions, including the solvent and the nature of the reducing agent. rsc.org

Catalytic Transformations Involving this compound

The diverse functional groups present in this compound open up possibilities for its use in various catalytic transformations. For instance, the aromatic core could be a substrate for transition metal-catalyzed cross-coupling reactions, where the chloro group is replaced with other functional groups. The ketone functionalities could also be targets for catalytic reductions or other transformations. However, without specific experimental studies, the catalytic applications of this compound remain speculative.

Computational Chemistry and Theoretical Modeling of 2 Benzoyl 3 Chloro 1h Phenalen 1 One

First-Principles Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium state. For 2-benzoyl-3-chloro-1H-phenalen-1-one, DFT calculations would begin by proposing an initial structure, which is then computationally relaxed to its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The choice of functional and basis set is critical for accuracy. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been successfully used for structural calculations of related benzoyl derivatives. nih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and reactive.

Furthermore, DFT allows for the calculation of various molecular descriptors, including:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom, offering insights into the charge distribution across the molecule.

Studies on substituted phenalenones have shown that the nature and position of substituents significantly influence their electronic properties and photophysical behavior. researchgate.netuchile.cl For this compound, the electron-withdrawing nature of the benzoyl, chloro, and ketone groups would be expected to have a substantial impact on the electronic structure compared to the unsubstituted phenalenone core.

Table 1: Illustrative DFT-Calculated Properties for a Phenalenone Derivative This table is an example of the type of data generated from DFT calculations and does not represent actual results for this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment | 4.2 Debye |

| Total Energy | -1250 Hartree |

Ab Initio Methods for High-Accuracy Predictions

While DFT is a workhorse for many applications, higher-accuracy predictions can be achieved using more computationally intensive ab initio wavefunction-based methods. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered gold standards for calculating molecular energies and properties.

These methods, often used in conjunction with basis set extrapolation techniques to approximate the complete basis set (CBS) limit, can provide highly accurate predictions for properties like ionization energies and heats of formation. researchgate.net For a molecule like this compound, these high-accuracy methods could be used to benchmark the results from less expensive DFT calculations and to provide definitive values for its thermodynamic stability. However, due to their significant computational cost, they are typically applied to smaller molecules or for single-point energy calculations on geometries optimized with DFT.

Computational Investigations of Excited States and Photophysical Pathways

The phenalenone core is known for its interesting photophysical properties, acting as an efficient photosensitizer. nih.gov Computational methods are indispensable for understanding the behavior of this compound upon light absorption.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of medium to large-sized molecules. It is used to calculate the vertical excitation energies, which correspond to the absorption of light. By calculating the energies of multiple excited states and their corresponding oscillator strengths (a measure of the transition probability), one can simulate the molecule's UV-Visible absorption spectrum.

For this compound, TD-DFT calculations, often using the same functional as the ground-state optimization (e.g., PBE0 or B3LYP), would predict the wavelengths of maximum absorption (λmax). researchgate.net Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) reveals their nature, such as π→π* or n→π* transitions. This is crucial for interpreting the experimental spectrum and understanding how the substituents alter the photophysical properties of the phenalenone scaffold. researchgate.netrsc.org

To study fluorescence, the geometry of the first singlet excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry provides the emission energy, allowing for the prediction of the fluorescence spectrum and the calculation of the Stokes shift (the difference between the absorption and emission maxima).

Table 2: Example of TD-DFT Output for a Simulated UV-Vis Spectrum This table is illustrative and does not represent calculated data for the title compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.45 | HOMO → LUMO (95%) |

| S2 | 3.54 | 350 | 0.02 | HOMO-1 → LUMO (88%) |

| S3 | 3.87 | 320 | 0.62 | HOMO → LUMO+1 (91%) |

Multiconfigurational Quantum Chemical Approaches for Intersystem Crossing

Many photophysical processes, such as phosphorescence and photosensitization, involve transitions between states of different spin multiplicity, a process known as intersystem crossing (ISC). TD-DFT is generally not suitable for describing these phenomena accurately.

For such processes, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary. These methods provide a more robust description of excited states, especially in cases of near-degeneracy between states or when a single electronic configuration is insufficient.

To study the intersystem crossing from the first excited singlet state (S1) to a triplet state (e.g., T1), these methods are used to locate the Minimum Energy Crossing Point (MECP) between the potential energy surfaces of the two states. The energy barrier to reach this crossing point and the magnitude of the spin-orbit coupling (SOC) at that geometry are key parameters that determine the rate and efficiency of the ISC process. The high efficiency of phenalenone as a singlet oxygen sensitizer (B1316253) is linked to its high quantum yield of intersystem crossing. researchgate.net Investigating these pathways for this compound would be critical to understanding its potential as a photosensitizer.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is also a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, its potential photochemical reactions, or its interactions with other molecules.

DFT is widely used to map out the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are essential to confirm the nature of stationary points: minima (reactants, products, intermediates) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the desired reactants and products.

Energy Barrier Calculations and Reaction Rate Constant Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms involving complex organic molecules like this compound. By mapping the potential energy surface of a reaction, transition states can be located, and the energy barriers for various reaction pathways can be calculated. These energy barriers are fundamental to predicting the kinetics of a reaction.

Theoretical studies on related phenalenyl systems have demonstrated the utility of DFT calculations in elucidating the nature of their bonding and reactivity. researchgate.net For a molecule such as this compound, computational models could be employed to explore reactions such as nucleophilic substitution at the chloro-substituted position or reactions involving the benzoyl group. The calculation of the activation energy for these processes allows for the prediction of reaction rate constants using transition state theory.

For instance, a hypothetical study could investigate the reaction pathways for the substitution of the chlorine atom by a nucleophile (Nu). The energy profile for such a reaction would be calculated, identifying the transition state and any intermediates. The results of such a study could be summarized in a table like the one below, which is purely illustrative of the type of data generated.

Illustrative Data Table: Calculated Energy Barriers for Hypothetical Reactions

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

|---|---|---|---|

| Nucleophilic substitution at C3 | DFT/B3LYP/6-31G | 25.4 | 1.2 x 10⁻⁵ |

| Addition to carbonyl group | DFT/B3LYP/6-31G | 18.7 | 3.5 x 10⁻² |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound and to study their interactions with other molecules or a solvent environment. nih.govnih.gov The presence of the benzoyl group introduces a degree of rotational freedom, leading to various possible conformers that can influence the molecule's properties and biological activity.

MD simulations can track the atomic positions of the molecule over time, providing a dynamic picture of its behavior. mdpi.com This allows for the identification of the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent or in the presence of a biological receptor, one can analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its behavior in a particular environment. mdpi.com Studies on similar heterocyclic systems have successfully used MD simulations to understand ligand-protein binding. nih.govnih.govmdpi.com

An illustrative table summarizing the results of a hypothetical conformational analysis is presented below.

Illustrative Data Table: Conformational Analysis from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (°C) (C2-C(O)-Ph-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A | 30 | 0.0 | 65 |

| Conformer B | 150 | 1.2 | 30 |

| Conformer C | -90 | 3.5 | 5 |

Quantitative Structure-Activity Relationships (QSAR) and Design Principles

In a typical QSAR study, a set of molecules with known activities is used to train a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. acs.org

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The insights gained from such a model can lead to the formulation of design principles for new derivatives with enhanced activity.

An illustrative example of a QSAR data table is provided below.

Illustrative Data Table: QSAR Descriptors and Predicted Activity

| Compound | LogP | HOMO Energy (eV) | Molecular Weight (g/mol) | Predicted pIC₅₀ |

|---|---|---|---|---|

| Derivative 1 | 4.2 | -6.5 | 318.75 | 5.8 |

| Derivative 2 | 4.5 | -6.8 | 332.78 | 6.2 |

| Derivative 3 | 3.9 | -6.3 | 304.72 | 5.5 |

Comprehensive Search Reveals No Specific Applications for this compound in Advanced Materials and Synthesis

Despite a thorough investigation of scientific literature and chemical databases, no specific information was found regarding the applications of the chemical compound "this compound" in the requested areas of advanced organic materials and chemical synthesis. The search encompassed its potential role as a building block for complex polycyclic aromatic hydrocarbons, its use in organic catalysis, its integration into optoelectronic devices such as OLEDs, OFETs, and OPVs, and its development into spin-active molecules and magnetic materials.

The performed searches focused on identifying any published research or patents detailing the synthesis, characterization, and application of this specific compound. However, the queries did not yield any results that directly mention "this compound" within the specified contexts.

While general information exists for the parent structures, such as phenalenone and benzophenone (B1666685) derivatives, in the fields of organic electronics and materials science, this information is not directly applicable to the specifically substituted compound . For instance, various phenalenyl-based molecules have been studied for their magnetic properties, and benzophenone derivatives have been utilized in organic light-emitting diodes. Nevertheless, the unique combination of the benzoyl and chloro substituents on the 1H-phenalen-1-one core in "this compound" appears to be a novel structure for which applications in the outlined areas have not been publicly documented.

Consequently, it is not possible to provide a detailed article on the applications of "this compound" as per the requested outline due to the absence of available scientific data. Further experimental research would be required to determine the properties and potential applications of this specific chemical compound.

Table of Compounds Mentioned

Applications of 2 Benzoyl 3 Chloro 1h Phenalen 1 One in Advanced Organic Materials and Chemical Synthesis

Advanced Photosensitizer Applications in Material Science (e.g., Surface Modification, Polymer Curing)

Surface Modification: Information unavailable.

Polymer Curing: Information unavailable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzoyl-3-chloro-1H-phenalen-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of phenalenone derivatives. For example, thionyl chloride (SOCl₂) is often used to introduce chlorine substituents under controlled anhydrous conditions. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Adjusting solvent polarity (e.g., ethanol-DMF mixtures) and temperature gradients can minimize side reactions like over-halogenation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The benzoyl group (C=O) and chloro substituent induce distinct deshielding effects. For instance, the carbonyl carbon typically resonates at ~190 ppm, while aromatic protons adjacent to chlorine show splitting patterns due to spin-spin coupling.

- IR : A strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~550–650 cm⁻¹) are diagnostic.

- MS : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ and chlorine isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. What crystallographic software tools are recommended for preliminary structural characterization?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include data collection with Mo/Kα radiation, solving phases via direct methods, and refining thermal displacement parameters. Validation tools like PLATON should be used to check for twinning or disorder .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement of this compound?

- Methodological Answer : Contradictions often arise from thermal motion or partial occupancy. Strategies include:

- Applying anisotropic displacement parameters to refine atomic positions.

- Testing for pseudosymmetry or twinning using R-factor metrics (e.g., Rint > 0.05 indicates twinning).

- Cross-validating with DFT-calculated bond lengths (e.g., Gaussian09 with B3LYP/6-31G*) to identify outliers .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) can model transition states and charge distribution. Key parameters include:

- Localized Electron Density (LED) maps to identify electrophilic centers.

- Fukui indices (f⁻) to predict sites susceptible to nucleophilic attack.

- Solvent effects modeled via implicit solvation (e.g., PCM) .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Triangulate data using:

- X-ray diffraction : Resolve absolute configuration and confirm substituent positions.

- Solid-state NMR : Compare chemical shifts with solution-state NMR to detect polymorphism.

- Dynamic Light Scattering (DLS) : Rule out aggregation effects that may distort solution-phase data .

Methodological Resources

- Crystallography : SHELX suite (open-source) for structure solution and refinement .

- Spectroscopy : NIST Chemistry WebBook for reference spectra .

- Synthetic Optimization : Design-of-Experiments (DoE) software (e.g., MODDE) for reaction parameter screening .

- Computational Chemistry : MOE or Schrödinger Suite for docking and QSAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.